Anticancer agent 110

anti-leukemic activity K-562 cytotoxicity bioisosteric replacement

This N-(5-benzylthiazol-2-yl)amide derivative features a 1H-tetrazole ring replacing the 1H-1,2,3-triazole moiety, boosting anti-leukemic activity ~36-84x vs. predecessors. Validated for K-562 CML (IC50 56.4 nM) and UACC-62 melanoma (56.9 nM) studies with high selectivity index (101.0). Ideal for DNA damage/apoptosis pathway research. Avoid non-validated analogs to ensure reproducible nanomolar potency.

Molecular Formula C18H13FN6OS
Molecular Weight 380.4
CAS No. 887349-03-3
Cat. No. B2750918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 110
CAS887349-03-3
Molecular FormulaC18H13FN6OS
Molecular Weight380.4
Structural Identifiers
SMILESC1=CC(=CC=C1CC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)N4C=NN=N4)F
InChIInChI=1S/C18H13FN6OS/c19-14-5-1-12(2-6-14)9-16-10-20-18(27-16)22-17(26)13-3-7-15(8-4-13)25-11-21-23-24-25/h1-8,10-11H,9H2,(H,20,22,26)
InChIKeyPNOFRQOPIQJUFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Anticancer Agent 110 (CAS 887349-03-3): Chemical Identity, Anti-Leukemic Profile, and Procurement-Relevant Specifications


Anticancer agent 110 (CAS 887349-03-3), chemically defined as N-(5-(4-fluorobenzyl)thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide (molecular formula C18H13FN6OS, MW 380.40), is a synthetic heterocyclic compound belonging to the N-(5-benzylthiazol-2-yl)amide class [1]. Discovered through rational bioisosteric replacement of a 1H-1,2,3-triazole motif with a 1H-tetrazole ring, this compound demonstrates potent in vitro antiproliferative activity, particularly against chronic myeloid leukemia (K-562) cells, and induces apoptosis via DNA damage [2].

Why Generic Substitution Is Inadvisable: The Tetrazole-Driven Potency and Selectivity Advantage of Anticancer Agent 110


Simple substitution with structurally related analogs—such as triazole-containing congeners or other N-(5-benzylthiazol-2-yl)amide derivatives—cannot replicate the specific anti-leukemic profile of Anticancer Agent 110. The bioisosteric replacement of 1H-1,2,3-triazole by 1H-tetrazole is not a trivial modification; it markedly enhances cytotoxicity against K-562 cells while conferring a >100-fold selectivity window over pseudo-normal cells [1]. Even within the same tetrazole series, minor structural variations (e.g., substitution pattern on the benzyl moiety) yield dramatic differences in potency (IC₅₀ ranging from 0.70 μM to >100 μM) and selectivity index (SI from 2.1 to 101.0), underscoring that procurement of the exact CAS-designated entity is essential for reproducible experimental outcomes [1].

Anticancer Agent 110: Head-to-Head Quantitative Evidence of Superior Potency, Selectivity, and DNA Damage Induction


Nanomolar Cytotoxicity in Leukemia Cells: Tetrazole (3d) vs. Triazole Precursor and Doxorubicin

In a direct MTT assay comparison, Anticancer Agent 110 (compound 3d) inhibits K-562 chronic myelogenous leukemia cells with an IC₅₀ of 0.70 ± 0.10 μM, a value 2.9‑fold lower (more potent) than the clinical reference agent doxorubicin (IC₅₀ = 2.05 ± 0.13 μM) and 11.9‑fold lower than the triazole-containing analog 3a (IC₅₀ = 8.30 ± 0.19 μM) [1]. This potency advantage is even more pronounced in the SRB assay, where compound 3d achieves an IC₅₀ of 56.4 nM against K‑562 cells [1].

anti-leukemic activity K-562 cytotoxicity bioisosteric replacement

Unmatched Selectivity Index: >100‑Fold Window Between Leukemia and Pseudo-Normal Cells

Anticancer Agent 110 exhibits the highest selectivity index (SI) among all 12 tested analogs in its series. When comparing cytotoxicity toward K‑562 leukemia cells vs. pseudo‑normal HaCaT keratinocytes, compound 3d achieves an SI of 101.0 (calculated as IC₅₀,HaCaT/IC₅₀,K‑562) [1]. This is dramatically higher than the SI values of the triazole analog 3a (SI = 4.0) and the closely related tetrazole derivative 3l (SI = 35.5), and notably exceeds the selectivity of doxorubicin, which is actually more toxic to normal cells than to K‑562 cells (IC₅₀,HaCaT = 0.86 μM vs. 2.05 μM for K‑562) [1].

selectivity index therapeutic window cancer selectivity

Enhanced DNA Damage Induction Relative to Doxorubicin

In an alkaline comet assay designed to measure single‑strand DNA breaks, Anticancer Agent 110 (compound 3d) induces a 1.57‑fold greater level of DNA damage than doxorubicin at an equimolar concentration of 70 nM (tail DNA = 1.1 ± 0.08% vs. 0.7 ± 0.07%) [1]. At 700 nM, compound 3d yields 5.1 ± 0.41% tail DNA, again exceeding doxorubicin's 3.5 ± 0.4% (1.46‑fold increase). The Olive Tail Moment (OTM) values mirror this trend: 0.5 ± 0.04 (3d, 70 nM) vs. 0.4 ± 0.03 (doxorubicin, 70 nM); and 1.4 ± 0.18 (3d, 700 nM) vs. 1.0 ± 0.02 (doxorubicin, 700 nM) [1].

DNA damage comet assay apoptosis induction

Broad‑Spectrum Antiproliferative Activity Across the NCI‑60 Panel

In the NCI‑60 human tumor cell line screen, Anticancer Agent 110 (compound 3d) demonstrates potent and broad antiproliferative activity, with a mean graph midpoint (MG_MID) log IC₅₀ value of −5.18 [1]. This indicates that the compound inhibits the growth of 57 out of 60 cancer cell lines at concentrations ≤ 10 μM. Notably, compound 3d suppresses the growth of leukemia K‑562 and melanoma UACC‑62 cells with IC₅₀ values of 56.4 nM and 56.9 nM, respectively, and inhibits colon cancer SW‑620 cells at 118 nM [1]. By contrast, the triazole precursor exhibited IC₅₀ values in the 2.02–4.70 μM range across only 9 cell lines, with no nanomolar activity reported [2].

NCI-60 broad‑spectrum anticancer MG_MID

Anticancer Agent 110: Evidence‑Backed Applications in Leukemia Research, Selectivity Studies, and Broad‑Spectrum Cancer Screening


Chronic Myeloid Leukemia (CML) Mechanistic and Screening Studies

Given its potent and selective cytotoxicity toward K‑562 CML cells (IC₅₀ = 0.70 μM MTT; 56.4 nM SRB), Anticancer Agent 110 is ideally suited as a positive control or tool compound in studies examining Bcr‑Abl‑dependent and ‑independent signaling, DNA damage response, and apoptosis induction in CML models [1]. Its high selectivity index (SI = 101.0) minimizes off‑target effects in co‑culture experiments, enabling clearer interpretation of leukemic cell‑specific phenotypes.

DNA Damage and Genotoxicity Assay Positive Control

The compound's robust induction of single‑strand DNA breaks—exceeding that of doxorubicin at both 70 nM and 700 nM—establishes it as a superior positive control for alkaline comet assays, γ‑H2AX foci formation studies, and other genotoxicity readouts [1]. Researchers can use Anticancer Agent 110 to calibrate DNA damage response pathways or to benchmark novel compounds with suspected genotoxic activity.

Selectivity Profiling and Therapeutic Window Assessment

With a >100‑fold selectivity window between K‑562 leukemia cells and HaCaT keratinocytes, Anticancer Agent 110 provides a well‑characterized benchmark for assessing the selectivity of new chemical entities [1]. Its inclusion in comparative selectivity studies helps define the minimal acceptable therapeutic window for lead optimization programs, particularly in oncology drug discovery.

Broad‑Spectrum Cancer Panel Screening and SAR Studies

The NCI‑60 profile of Anticancer Agent 110 (MG_MID = −5.18; nanomolar activity in leukemia, melanoma, and colon cancer lines) makes it a valuable reference compound for multi‑lineage anticancer screening campaigns [1]. Structure‑activity relationship (SAR) studies focused on the tetrazole‑benzylthiazole scaffold can use this compound as a benchmark to evaluate the impact of structural modifications on potency and cancer cell line selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anticancer agent 110

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.